N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N~1~-[3-CYANO-1-(4-METHOXYPHENYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(2-METHOXYPHENOXY)ACETAMIDE is a complex organic compound that belongs to the class of cyanoacetamides These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-CYANO-1-(4-METHOXYPHENYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(2-METHOXYPHENOXY)ACETAMIDE can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under various conditions, such as:
Neat Methods: Stirring the reactants without solvent at room temperature or using a steam bath.
Solvent-Based Methods: Using solvents like ethanol or methanol to facilitate the reaction at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-CYANO-1-(4-METHOXYPHENYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(2-METHOXYPHENOXY)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The presence of active hydrogen atoms allows for substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N~1~-[3-CYANO-1-(4-METHOXYPHENYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(2-METHOXYPHENOXY)ACETAMIDE has several applications in scientific research, including:
Medicinal Chemistry: Used as a precursor in the synthesis of biologically active heterocyclic compounds with potential therapeutic applications.
Biochemistry: Studied for its interactions with various enzymes and proteins.
Properties
Molecular Formula |
C23H23N3O4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethylpyrrol-2-yl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C23H23N3O4/c1-15-16(2)26(17-9-11-18(28-3)12-10-17)23(19(15)13-24)25-22(27)14-30-21-8-6-5-7-20(21)29-4/h5-12H,14H2,1-4H3,(H,25,27) |
InChI Key |
YOTIZOKJYKIDTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)COC2=CC=CC=C2OC)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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